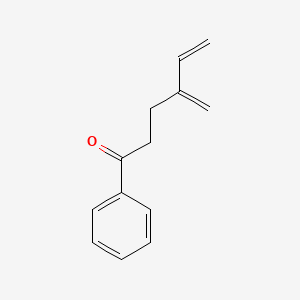
4-Methylidene-1-phenylhex-5-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylidene-1-phenylhex-5-en-1-one is an organic compound with the molecular formula C13H14O It is characterized by a phenyl group attached to a hexenone backbone with a methylidene substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylidene-1-phenylhex-5-en-1-one can be achieved through several methods. One common approach involves the aldol condensation of benzaldehyde with 4-methylpent-3-en-2-one under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments can further enhance the production process, ensuring high purity and consistency of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methylidene-1-phenylhex-5-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, introducing different substituents such as halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed:
Oxidation: Formation of benzoic acid or benzophenone derivatives.
Reduction: Formation of 4-methylidene-1-phenylhexanol or hexane derivatives.
Substitution: Formation of halogenated or nitro-substituted phenylhexenones.
Applications De Recherche Scientifique
4-Methylidene-1-phenylhex-5-en-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Methylidene-1-phenylhex-5-en-1-one involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of specific enzymes or the modulation of signaling pathways, resulting in its observed biological effects.
Comparaison Avec Des Composés Similaires
4-Methylidene-1-phenylpent-5-en-1-one: Similar structure but with a shorter carbon chain.
4-Methylidene-1-phenylhept-5-en-1-one: Similar structure but with a longer carbon chain.
4-Methylidene-1-phenylbut-5-en-1-one: Similar structure but with a different position of the double bond.
Uniqueness: 4-Methylidene-1-phenylhex-5-en-1-one is unique due to its specific carbon chain length and the position of the double bond, which influence its reactivity and potential applications. The presence of the phenyl group also contributes to its distinct chemical properties and interactions.
Propriétés
Numéro CAS |
141621-53-6 |
|---|---|
Formule moléculaire |
C13H14O |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
4-methylidene-1-phenylhex-5-en-1-one |
InChI |
InChI=1S/C13H14O/c1-3-11(2)9-10-13(14)12-7-5-4-6-8-12/h3-8H,1-2,9-10H2 |
Clé InChI |
AUUYNJJUPWCMKS-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=C)CCC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


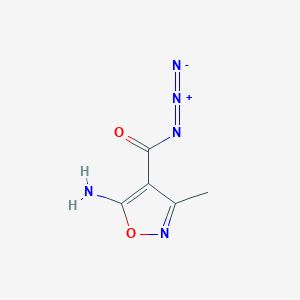
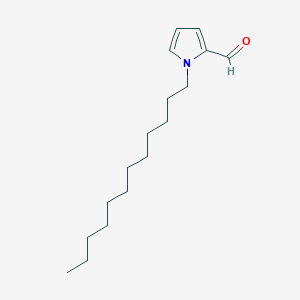
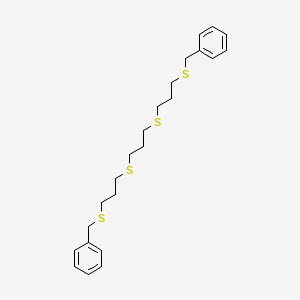

![2-[Cyclohexyl(phenyl)methyl]-4,5-dihydro-1h-imidazole](/img/structure/B14261075.png)
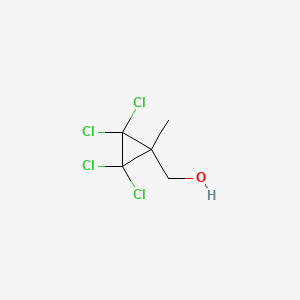
![4-Methylsulfanyl-5-[(5-methylsulfanyl-2-oxo-1,3-dithiol-4-yl)sulfanylmethylsulfanyl]-1,3-dithiol-2-one](/img/structure/B14261082.png)
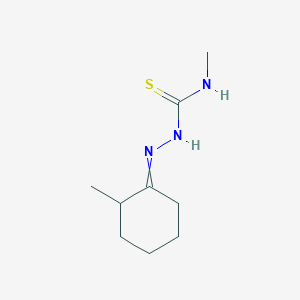

![[(3-Ethynyl-5-methylphenyl)ethynyl]tri(propan-2-yl)silane](/img/structure/B14261098.png)
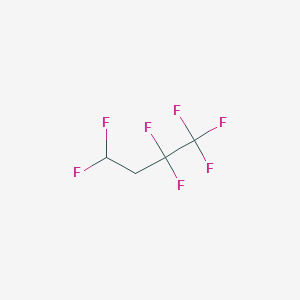
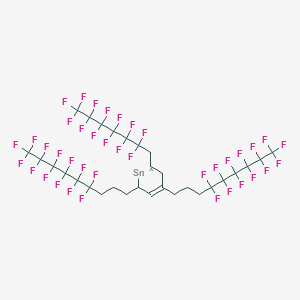
![[1-({[(1R)-1-{3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}-3-{3-methyl-5-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}propyl]sulfanyl}methyl)cyclopropyl]acetic acid](/img/structure/B14261112.png)
![8-methyl-6,7,8,9-tetrahydro-2H-pyrazolo[3,4-c]isoquinolin-1-amine](/img/structure/B14261114.png)
